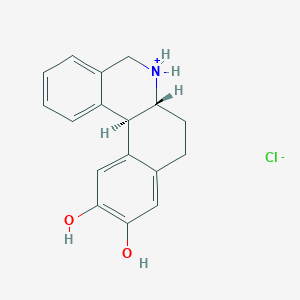

Dihydrexidine hydrochloride

概要

説明

ジヒドレキシジン塩酸塩は、強力な完全効果型ドーパミンD1受容体アゴニストです。D2受容体では最小限の活性しか示さない一方で、D1およびD5受容体に対して高い選択性を示すことで知られています。 この化合物は、特にパーキンソン病などの神経変性疾患の治療における潜在的な治療用途に関して、広く研究されています .

準備方法

合成経路と反応条件: ジヒドレキシジン塩酸塩の合成は、適切なベンゾフェナントリジン前駆体から始まり、複数の工程を伴います。重要な工程には以下が含まれます。

還元: ベンゾフェナントリジン前駆体を還元して、ヘキサヒドロベンゾ[a]フェナントリジン中間体とする。

水酸化: フェナントリジン環の特定の位置に水酸基を導入する。

工業生産方法: ジヒドレキシジン塩酸塩の工業生産は、同様の合成経路に従いますが、大規模生産用に最適化されています。 これには、高効率反応器、連続フローシステム、および高度な精製技術の使用が含まれ、一貫した品質と収率が確保されます .

反応の種類:

酸化: ジヒドレキシジン塩酸塩は、特に水酸基で酸化反応を起こし、キノン誘導体の生成につながります。

還元: この化合物は、特定の条件下で、対応するジヒドロ誘導体に還元できます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムなどの還元剤が使用されます。

主な生成物:

酸化: キノン誘導体。

還元: ジヒドロ誘導体。

置換: ハロゲン化またはニトロ化誘導体.

4. 科学研究への応用

ジヒドレキシジン塩酸塩は、幅広い科学研究への応用を持っています。

化学: ドーパミン受容体相互作用とシグナル伝達経路を研究するためのモデル化合物として使用されます。

生物学: 神経シグナル伝達と神経保護への影響について調査されています。

医学: パーキンソン病、統合失調症、認知障害に対する潜在的な治療薬として探索されています。

科学的研究の応用

Parkinson's Disease

Dihydrexidine has been studied for its antiparkinsonian effects, particularly in animal models and early human trials:

- Animal Studies : Initial studies demonstrated that DHX effectively reduced MPTP-induced parkinsonism in primates. This was pivotal in establishing its potential as a therapeutic agent for Parkinson's disease .

- Human Trials : A double-blind, placebo-controlled trial involving four patients with Parkinson's disease revealed that intravenous administration of DHX led to transient motor improvements. However, adverse effects such as hypotension and tachycardia were noted, which limited its therapeutic window . The pharmacokinetic profile indicated a short half-life (<5 minutes), complicating dosage regimens .

| Study Type | Findings | Adverse Effects |

|---|---|---|

| Animal | Significant reduction in parkinsonian symptoms | N/A |

| Human | Brief motor improvement; dose-limiting hypotension | Flushing, hypotension, tachycardia |

Schizophrenia

Dihydrexidine is also being investigated for cognitive deficits associated with schizophrenia:

- Clinical Trials : Recent studies have focused on the efficacy of DHX in improving cognitive function and working memory deficits in patients with schizophrenia and schizotypal disorders. Preliminary results suggest potential benefits, although further research is necessary to confirm these findings .

| Study Focus | Results | Current Status |

|---|---|---|

| Cognitive Function in Schizophrenia | Potential improvements noted | Ongoing clinical trials |

Dosage and Administration

Dihydrexidine can be administered intravenously or subcutaneously, with dosing carefully titrated based on patient response and tolerability:

- Intravenous Administration : Initial studies used doses ranging from 2 mg to 70 mg over 15 to 120 minutes.

- Subcutaneous Administration : Smaller doses have shown promise in avoiding severe hypotensive effects observed with rapid intravenous infusions .

Safety and Tolerability

While DHX shows promise as a therapeutic agent, safety concerns remain a significant issue:

作用機序

ジヒドレキシジン塩酸塩は、ドーパミンD1およびD5受容体に選択的に結合して活性化することにより、その効果を発揮します。この活性化は、アデニル酸シクラーゼの刺激、環状AMPレベルの増加、および下流のシグナル伝達経路のトリガーにつながります。 この化合物は、D2受容体よりもD1およびD5受容体に対して高い選択性を示すため、D2受容体活性化に関連する望ましくない副作用が最小限に抑えられます .

類似化合物:

SKF 38393: 同様の特性を持つドーパミンD1受容体アゴニストですが、選択性が低い。

フェノルドパム: 血管拡張効果で臨床的に使用される選択的D1受容体アゴニスト。

A-77636: 高い選択性を持つ強力なD1受容体アゴニストですが、薬物動態が異なります.

ジヒドレキシジン塩酸塩の独自性: ジヒドレキシジン塩酸塩は、D1およびD5受容体に対する高い選択性のために際立っており、ドーパミン受容体薬理学の研究に貴重なツールとなっています。 D2受容体を活性化せずに著しい抗パーキンソン効果を生み出す能力は、重要な利点です .

類似化合物との比較

SKF 38393: Another dopamine D1 receptor agonist with similar properties but lower selectivity.

Fenoldopam: A selective D1 receptor agonist used clinically for its vasodilatory effects.

A-77636: A potent D1 receptor agonist with high selectivity but different pharmacokinetic properties.

Uniqueness of Dihydrexidine Hydrochloride: this compound stands out due to its high selectivity for D1 and D5 receptors, making it a valuable tool for studying dopamine receptor pharmacology. Its ability to produce significant antiparkinsonian effects without activating D2 receptors is a key advantage .

生物活性

Dihydrexidine hydrochloride (DHX) is a potent, selective full agonist at dopamine D1 and D5 receptors, primarily utilized in research related to Parkinson's disease and other neurological disorders. Its unique pharmacological profile distinguishes it from other dopamine agonists, making it a subject of interest in both preclinical and clinical studies.

- Chemical Name : (±)-trans-10,11-Dihydroxy-5,6,6a,7,8,12b-hexahydrobenzo[a]phenanthridine hydrochloride

- Molecular Formula : C₁₇H₁₇NO₂.HCl

- Molar Mass : 267.328 g·mol⁻¹

- Purity : ≥98% .

Dihydrexidine exhibits high selectivity for D1-like receptors (D1 and D5), with approximately ten-fold greater affinity for these receptors compared to D2 receptors. Importantly, it does not activate peripheral D2 receptors or adrenoceptors at doses that stimulate D1 receptors maximally . This selectivity is crucial for minimizing side effects associated with non-specific dopamine receptor activation.

Pharmacokinetics

Pharmacokinetic studies reveal that DHX has a rapid clearance profile, with a plasma half-life of less than 5 minutes. This short half-life poses challenges for therapeutic applications but allows for quick assessments of its effects in clinical settings .

Antiparkinsonian Effects

Dihydrexidine has demonstrated significant antiparkinsonian effects in various animal models and preliminary human trials. In primate models of Parkinson's disease, DHX showed potent motor improvement compared to other agonists like SKF 38393 . In a clinical study involving four patients with Parkinson's disease, DHX administration resulted in brief but noticeable motor improvements, although side effects such as flushing and hypotension were observed .

Behavioral Studies

Research indicates that DHX can enhance cognitive function and mitigate deficits induced by neuroleptics or other pharmacological agents. In rodent models, DHX improved cognitive performance and reversed scopolamine-induced memory deficits . Additionally, studies have shown its efficacy in disrupting prepulse inhibition in behavioral assays, suggesting potential applications in treating cognitive deficits associated with schizophrenia .

Clinical Trials

A double-blind, placebo-controlled trial assessed the safety and efficacy of DHX in patients with Parkinson's disease. The study carefully titrated intravenous doses ranging from 2 mg to 70 mg. While some patients experienced transient motor improvements, the rapid infusion led to dose-limiting side effects .

Preclinical Studies

In preclinical settings using the unilateral 6-hydroxydopamine-lesioned rat model of Parkinson's disease, DHX was compared against doxanthrine (another D1 agonist). Results indicated that DHX elicited significant behavioral responses at various doses, highlighting its potential as a therapeutic agent .

Summary of Research Findings

化学反応の分析

Heck Coupling

This reaction forms carbon-carbon bonds between alkenes and aryl halides, critical for constructing the phenanthridine core. For DHX analogs, Heck coupling introduces methyl methacrylate to the benzoquinoline scaffold .

Dieckmann Condensation

This intramolecular ester condensation reduces intermediates to form cyclic ketones, enabling the formation of the β-tetralone structure necessary for DHX’s bicyclic framework .

Henry Cyclization

A nitroaldol reaction that facilitates the formation of the tricyclic nitroalkene precursor. This step is pivotal for the efficient synthesis reported in , avoiding complex purification steps.

Structural Modifications and Binding Affinity

Methyl substitutions at positions 7 and 8 significantly alter DHX’s receptor binding. Binding data for analogs in porcine striatal homogenates reveal:

| Ligand | D₁-like Kᵢ (nM) | D₂-like Kᵢ (nM) | Fold Selectivity (D₂/D₁) |

|---|---|---|---|

| DHX | 20 ± 2 | 240 ± 40 | 12 ± 2 |

| 8β-Me ax-DHX (2a) | 270 ± 34 | 5530 ± 3180 | 20 ± 12 |

| 7β-Me eq-DHX (3b) | 6540 ± 1120 | 8670 ± 2290 | 1.3 ± 0.4 |

| SCH-23390 | 0.5 ± 0.1 | N.D. | N.D. |

Key Observations :

-

7-Methyl substitutions (e.g., 3a, 3b) drastically reduce D₁ binding affinity compared to DHX, highlighting structural sensitivity at this position.

-

8-Methyl analogs (2a, 2b) show moderate D₁ affinity but retain selectivity over D₂ receptors .

Stereochemical Considerations

The synthesis of DHX analogs often yields diastereomers, such as axial (α) vs. equatorial (β) methyl isomers . For example, reduction of nitroalkenes favors axial methyl products (e.g., 5:1 ratio for 3a over 3b), influenced by hydride transfer kinetics .

Biological Relevance of Chemical Modifications

-

Full Efficacy at D₁ Receptors : DHX’s catechol hydroxyl groups and conformational rigidity enable strong hydrogen bonding with D₁ receptor residues (e.g., Ser198, Ser199, Ser202), critical for full agonist activity .

-

D₂ Receptor Activity : High-dose DHX exhibits D₂-like effects (e.g., prolactin inhibition), but this is not due to direct D₂ agonism or presynaptic dopamine release .

Analytical Data

Physical Properties :

-

Molecular Formula : C₁₇H₁₇NO₂·HCl

-

Molecular Weight : 303.79 g/mol

-

Solubility :

References :

特性

IUPAC Name |

(6aR,12bS)-5,6,6a,7,8,12b-hexahydrobenzo[a]phenanthridine-10,11-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO2.ClH/c19-15-7-10-5-6-14-17(13(10)8-16(15)20)12-4-2-1-3-11(12)9-18-14;/h1-4,7-8,14,17-20H,5-6,9H2;1H/t14-,17-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJYUPBNUPIRQEP-SATBOSKTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=C(C=C2C3C1NCC4=CC=CC=C34)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=CC(=C(C=C2[C@@H]3[C@@H]1NCC4=CC=CC=C34)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137417-08-4 | |

| Record name | Dihydrexidine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137417-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。